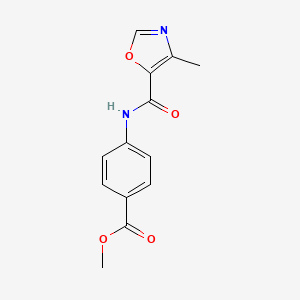

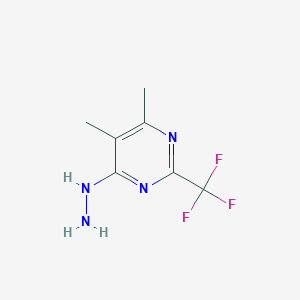

![molecular formula C18H13NO5S B2589808 Methyl 3-(5-{[(benzoyloxy)imino]methyl}-2-furyl)-2-thiophenecarboxylate CAS No. 241488-28-8](/img/structure/B2589808.png)

Methyl 3-(5-{[(benzoyloxy)imino]methyl}-2-furyl)-2-thiophenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 3-(5-{[(benzoyloxy)imino]methyl}-2-furyl)-2-thiophenecarboxylate” is a complex organic compound. It contains several functional groups including a benzoyloxy group, an imino group, a furanyl group, and a thiophene ring .

Molecular Structure Analysis

The molecular formula of the compound is C18H13NO5S, and its molecular weight is 355.36 . It contains a thiophene ring, a furan ring, and a benzoyl group, which can have significant implications for its chemical properties and reactivity.Aplicaciones Científicas De Investigación

Oxidation Studies

Research has shown that the methyl group in benzimidazoles, which share structural similarities with the compound , can be oxidized. This oxidation process was explored using aqueous solutions of potassium permanganate and selenium dioxide, leading to carboxylic acid derivatives and formyl derivatives, respectively. These findings were supported by IR and PMR spectroscopic data (El’chaninov et al., 1982).

Curtius Rearrangement

Another study investigated the Curtius rearrangement of diethoxyphosphorylmethylfurans, a class of compounds related to the one . This process involves the transformation of carboxylic acids into azides, followed by heating to produce isocyanates. This reaction pathway was found to be significant for creating compounds with potential applications in various fields (Pevzner, 2011).

Stereoselective Synthesis

Research on the stereoselective synthesis of thienyl and furyl analogues of ephedrine, which have structural similarities to the compound in focus, has also been documented. This involves starting from cyanohydrins and proceeds through several steps, including methyl Grignard addition and reductive methylation. The biological activity of these compounds is a point of ongoing investigation (Effenberger & Eichhorn, 1997).

Potential Anti-HIV Agents

A study focused on synthesizing compounds for potential anti-HIV applications. This involved the cyclocondensation of iminonaphtho[1,2-d]thiazole with glyoxylic acid derivatives, including 2-furyl- and 2-thienylgly-oxylic acids. While some compounds showed promising results, their efficacy as anti-HIV agents is yet to be established (Liu et al., 1993).

Electrophilic Substitution Reactions

Research also encompasses the electrophilic substitution reactions in compounds with structural similarities to the compound of interest. This includes the study of acylation, bromination, nitration, sulfonation, hydroxymethylation, formylation, and acylation on the furan and thiophene rings. These reactions have significant implications in the field of organic synthesis (Vlasova et al., 2010).

Synthesis of Furan Derivatives

The synthesis of furan derivatives is another area of research. This involves the reaction of keto acetylenic esters with carbonyl reagents, leading to various furan derivatives, which are important intermediates in organic synthesis and have potential applications in pharmaceuticals (Saikachi & Kitagawa, 1971).

Propiedades

IUPAC Name |

methyl 3-[5-[(E)-benzoyloxyiminomethyl]furan-2-yl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO5S/c1-22-18(21)16-14(9-10-25-16)15-8-7-13(23-15)11-19-24-17(20)12-5-3-2-4-6-12/h2-11H,1H3/b19-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXWQOWACMOFLH-YBFXNURJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=NOC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C(C=CS1)C2=CC=C(O2)/C=N/OC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

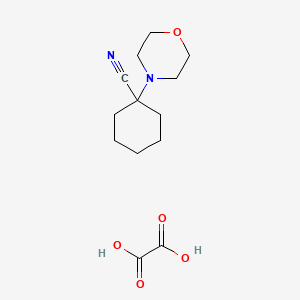

![2-(4-chlorophenyl)-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2589729.png)

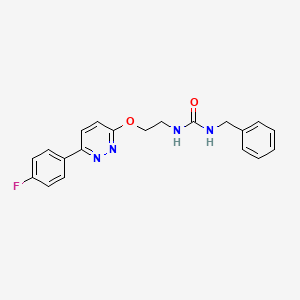

![1-(4-fluorophenyl)-4-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)piperazine](/img/structure/B2589737.png)

![(Z)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2589745.png)

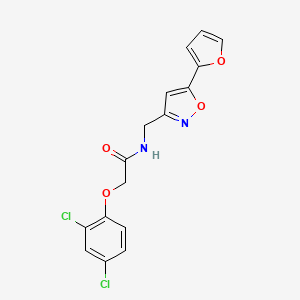

![N-[2-[3-[2-(3-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2589747.png)

![3-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile](/img/structure/B2589748.png)